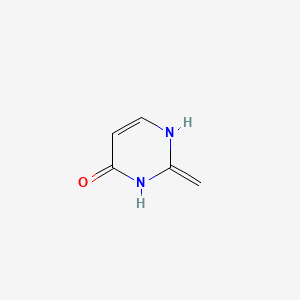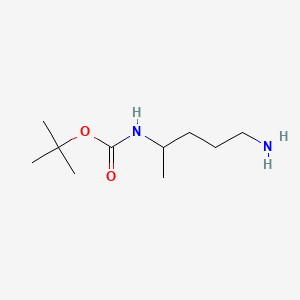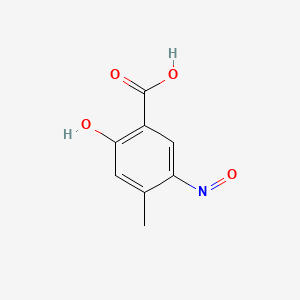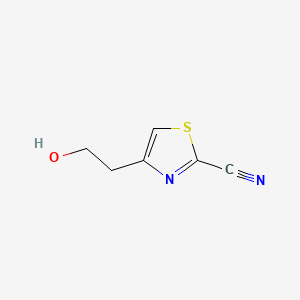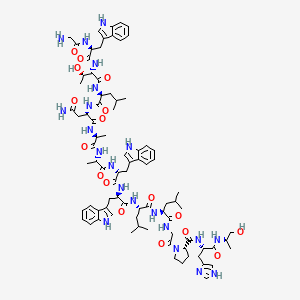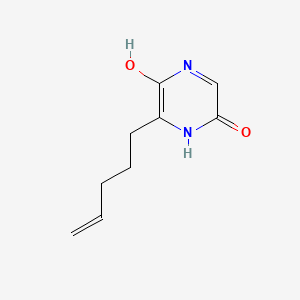
5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one, commonly known as HPPH, is a pyrazine derivative that has gained significant attention in scientific research due to its potential applications in photodynamic therapy (PDT). HPPH is a photosensitizer, meaning it can be activated by light to produce reactive oxygen species (ROS) that can damage cancer cells.
Aplicaciones Científicas De Investigación
HPPH has been extensively studied for its potential applications in 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one, a non-invasive cancer treatment that involves the use of photosensitizers and light to destroy cancer cells. HPPH has shown promising results in preclinical studies for the treatment of various types of cancer, including head and neck, lung, and breast cancer. HPPH has also been studied for its potential use in imaging cancer cells, as it can be detected using fluorescence imaging techniques.
Mecanismo De Acción
HPPH is activated by light in the presence of oxygen to produce ROS, which can damage cancer cells. The ROS generated by HPPH can cause oxidative stress, leading to cell death. HPPH has been shown to accumulate selectively in cancer cells, making it a promising photosensitizer for cancer treatment.
Efectos Bioquímicos Y Fisiológicos
HPPH has been shown to have minimal toxicity and side effects in preclinical studies. However, further research is needed to determine the long-term effects of HPPH on the body. HPPH has been shown to accumulate selectively in cancer cells, making it a promising photosensitizer for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using HPPH as a photosensitizer is its selectivity for cancer cells, which can lead to fewer side effects compared to traditional cancer treatments. HPPH is also relatively easy to synthesize, making it accessible for research purposes. However, one limitation of using HPPH is its limited solubility in water, which can affect its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on HPPH. One area of focus is the development of new methods for synthesizing HPPH that can improve its solubility and effectiveness. Another area of focus is the optimization of 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one protocols using HPPH, including determining the optimal dose and light intensity for treatment. Additionally, further research is needed to determine the long-term effects of HPPH on the body and its potential applications in other areas of medicine, such as imaging and diagnosis.
Métodos De Síntesis
HPPH can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and oxidation reactions. One of the most common methods involves the reaction of 2,3,5,6-tetrafluorophenol with 4-penten-1-ol and hydrazine hydrate in the presence of a base. The resulting product is then oxidized to produce HPPH. Other methods involve the use of different starting materials and reagents to produce HPPH.
Propiedades
IUPAC Name |
5-hydroxy-6-pent-4-enyl-1H-pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-3-4-5-7-9(13)10-6-8(12)11-7/h2,6H,1,3-5H2,(H,10,13)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQMFLQDFNWVTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=C(N=CC(=O)N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668114 |
Source


|
| Record name | 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one | |
CAS RN |
187997-07-5 |
Source


|
| Record name | 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


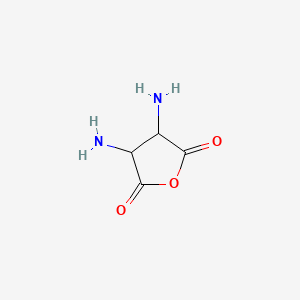
![1H-Pyrazolo[4,3-D]pyrimidin-7(7AH)-one](/img/structure/B576217.png)
